![molecular formula C22H29N5O B2492519 2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899410-27-6](/img/structure/B2492519.png)
2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential.
The biological activity of pyrazolo[1,5-a]pyrimidines often involves modulation of various cellular pathways. The compound has been studied for its inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune cell regulation and is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, compounds with similar structural motifs have shown promise against various cancer cell lines. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that while some derivatives demonstrated growth inhibition, others did not show significant effects compared to control groups .
Antitubercular Activity
Another area of interest is the antitubercular activity associated with this class of compounds. Pyrazolo[1,5-a]pyrimidin derivatives have been identified as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity and promising activity within macrophages infected with Mtb. The mechanism of action appears to be distinct from traditional antitubercular agents, suggesting a novel approach to treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on pyrazolo[1,5-a]pyrimidine derivatives indicate that modifications at specific positions can significantly influence their biological activities. For example, substituents at the C(7) position were found to enhance selectivity and potency against PI3Kδ . This insight is crucial for the rational design of more effective therapeutic agents.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity | Cell Line/Pathogen | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 | Not significant | Growth inhibition via apoptosis |
Antitubercular | Mycobacterium tuberculosis | Low cytotoxicity | Novel mechanism unrelated to cell wall synthesis |
PI3Kδ Inhibition | Immune cells | 2.8 nM | Modulation of immune response |
Case Studies
Case Study 1: Anticancer Screening
In a study involving various pyrazolo[1,5-a]pyrimidine derivatives, researchers evaluated their anticancer efficacy using MTT assays. Although some compounds showed promising results, none reached significant levels of growth inhibition against MDA-MB-231 cells when compared to established anticancer drugs .
Case Study 2: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and tested against Mtb. The results indicated that specific modifications enhanced their efficacy while maintaining low cytotoxicity towards human cells. This study underscores the potential for developing new antitubercular therapies based on this scaffold .
Aplicaciones Científicas De Investigación
Anti-mycobacterial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines serve as potent inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis (M.tb). The compound has been synthesized and evaluated for its efficacy against M.tb. In vitro studies indicated that certain analogues exhibited significant growth inhibition of M.tb, suggesting their potential as new anti-tuberculosis agents.
Key Findings:
- The most effective compounds showed low hERG liability and good stability in mouse and human liver microsomes, indicating favorable pharmacokinetic properties .
- Structure-activity relationship studies revealed that the presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold enhances anti-mycobacterial activity .
Anti-malarial Activity
In addition to its anti-mycobacterial properties, this compound has been investigated for its anti-malarial effects. Research into related pyrazolo[1,5-a]pyrimidine derivatives has highlighted their ability to inhibit dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, a key enzyme in the pyrimidine biosynthesis pathway critical for malaria parasite survival.
Key Findings:
- A series of 7-arylpyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against P. falciparum, with several compounds demonstrating significant activity .
- The incorporation of trifluoromethyl groups at specific positions on the pyrazolo ring was found to enhance biological activity against malaria .
Structure-Activity Relationships (SAR)
Understanding the SAR for this class of compounds is crucial for optimizing their therapeutic potential. Studies suggest that modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can lead to improved efficacy and selectivity.
Table 1: Summary of Structure-Activity Relationships
Compound Variant | Modifications | Anti-Mtb Activity | Anti-Malarial Activity |
---|---|---|---|
Base Compound | None | Moderate | Low |
Variant A | 4-Fluoro Substitution | High | Moderate |
Variant B | Trifluoromethyl Group | Low | High |
Variant C | Morpholine Linker | Very High | Moderate |
Case Studies
Several case studies have documented the synthesis and testing of various derivatives of this compound:
- Study on Mycobacterial Inhibition : A study synthesized around 70 novel derivatives and assessed their inhibition against M.tb. The findings indicated a strong correlation between specific structural features and enhanced activity against the bacteria .
- Anti-Malarial Efficacy : Research focused on the design of 7-substituted pyrazolo[1,5-a]pyrimidines identified key structural motifs that significantly increased potency against P. falciparum, establishing a foundation for future drug development .
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-16(2)19-15-20(23-9-10-26-11-13-28-14-12-26)27-22(24-19)21(17(3)25-27)18-7-5-4-6-8-18/h4-8,15-16,23H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESJEREGXEVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.